6-(Piperidin-1-yl)picolinaldehyde
Description
Contextualization within Heterocyclic Chemistry
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, form the backbone of a vast array of natural products and synthetic molecules with profound impacts on science and technology. Among these, nitrogen-containing heterocycles are particularly prominent. 6-(Piperidin-1-yl)picolinaldehyde is a prime example of a molecule that masterfully integrates two fundamental nitrogen-containing heterocyclic systems: pyridine (B92270) and piperidine (B6355638).
The pyridine ring is an aromatic six-membered heterocycle structurally related to benzene, with one methine group replaced by a nitrogen atom. This substitution imparts distinct electronic properties, including basicity and an ability to participate in a variety of chemical transformations. Piperidine, conversely, is a saturated six-membered heterocycle containing one nitrogen atom. Its flexible, non-aromatic nature allows it to adopt various conformations, a critical feature in the design of molecules that interact with biological systems. The fusion of these two distinct heterocyclic motifs in this compound creates a unique chemical scaffold with a rich and varied reactivity profile.
Significance of Pyridine- and Piperidine-Derived Aldehyde Scaffolds in Chemical Science
The constituent parts of this compound each contribute to its significance in chemical science. Pyridine aldehydes are valuable building blocks in organic synthesis, serving as precursors to a wide range of more complex molecules. The aldehyde group is highly reactive and can participate in numerous chemical reactions, including nucleophilic additions, condensations, and oxidations, making it a versatile handle for molecular elaboration.
Piperidine moieties are a cornerstone of medicinal chemistry. The piperidine ring is found in the structure of numerous approved drugs, where it often plays a crucial role in determining the molecule's pharmacokinetic and pharmacodynamic properties. Its ability to engage in hydrogen bonding and its conformational flexibility allow for precise interactions with biological targets. mdpi.com
The combination of a pyridine ring, a piperidine unit, and an aldehyde functional group in a single molecule, as seen in this compound, creates a trifunctional scaffold with immense potential. This arrangement allows for the independent or concerted reaction of each component, opening up avenues for the synthesis of diverse molecular architectures with tailored properties for applications in catalysis, materials science, and drug discovery.
Overview of Current Research Trajectories for this compound and its Analogues
While direct and extensive research on this compound is still in its nascent stages, the broader class of substituted picolinaldehydes and piperidine-containing heterocycles is the subject of intense investigation. Current research trajectories for analogues of this compound are primarily focused on several key areas:
Medicinal Chemistry: A significant area of exploration involves the synthesis and biological evaluation of analogues for their potential as therapeutic agents. The structural motifs present in this compound are found in compounds with a wide range of biological activities. For instance, various pyridine and piperidine derivatives have been investigated for their antimicrobial and antifungal properties. google.com The development of novel antibiotics and antifungals is a critical area of research due to the rise of drug-resistant pathogens. Furthermore, the synthesis of pyridinoylpiperidine derivatives as agonists for serotonin (B10506) receptors highlights the potential of this scaffold in treating conditions like migraine. google.com
Coordination Chemistry and Catalysis: The nitrogen atoms in the pyridine and piperidine rings, along with the oxygen atom of the aldehyde group, make this compound and its derivatives excellent candidates for use as ligands in coordination chemistry. The resulting metal complexes are being investigated for their catalytic activity in a variety of organic transformations. The ability to fine-tune the electronic and steric properties of the ligand by modifying the substituents on the pyridine or piperidine rings allows for the rational design of catalysts with specific activities and selectivities. Research in this area includes the development of coordination polymers and metal-organic frameworks (MOFs). nih.gov
Materials Science: The unique photophysical properties of some pyridine-containing compounds make them attractive for applications in materials science. For example, derivatives of 6-(piperidin-1-yl)pyrene-1-carbaldehyde have been investigated as fluorescent dyes and probes. epichem.com The development of new materials with specific optical or electronic properties is a rapidly growing field with applications in areas such as sensing, imaging, and electronics.
While specific data tables for this compound are not yet widely available in the public domain, the following table presents the basic chemical properties of this compound, as sourced from chemical databases.
| Property | Value |
| Molecular Formula | C₁₁H₁₄N₂O |
| Molecular Weight | 190.24 g/mol |
| CAS Number | 241816-11-5 |
| Appearance | Solid |
| Melting Point | 42 °C |
| Boiling Point | 370.4 ± 27.0 °C at 760 mmHg |
Table 1: Physicochemical Properties of this compound. sigmaaldrich.com
Structure
3D Structure
Properties
IUPAC Name |
6-piperidin-1-ylpyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-9-10-5-4-6-11(12-10)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKVMXWXARUDQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC(=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594493 | |
| Record name | 6-(Piperidin-1-yl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859850-71-8 | |
| Record name | 6-(Piperidin-1-yl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 6 Piperidin 1 Yl Picolinaldehyde and Its Structural Analogues
Direct Synthetic Routes to 6-(Piperidin-1-yl)picolinaldehyde
The most direct approaches to synthesizing this compound involve the strategic formation of the C-N bond between the pyridine (B92270) and piperidine (B6355638) rings. These methods typically start from appropriately functionalized picolinaldehyde precursors.
Strategies Involving Picolinaldehyde Precursors and Functionalization
A primary and effective strategy for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This approach utilizes a picolinaldehyde core pre-functionalized with a suitable leaving group at the 6-position, most commonly a halogen such as bromine or chlorine.
The key precursor for this route is 6-bromopicolinaldehyde (also known as 6-bromo-2-pyridinecarboxaldehyde). sigmaaldrich.comsigmaaldrich.com This starting material can be synthesized from 2,6-dibromopyridine (B144722) through a monolithiation reaction followed by formylation. The process involves treating 2,6-dibromopyridine with n-butyllithium at low temperatures (e.g., -78 °C) to selectively replace one bromine atom with lithium, followed by quenching the resulting organolithium intermediate with a formylating agent like N,N-dimethylformamide (DMF). prepchem.com
With 6-bromopicolinaldehyde in hand, the piperidine moiety is introduced via a nucleophilic aromatic substitution reaction. youtube.com Piperidine, acting as the nucleophile, attacks the carbon atom bearing the bromine atom, leading to the displacement of the bromide and the formation of the desired C-N bond. The pyridine ring is inherently "electron-deficient," and this characteristic is further enhanced by the electron-withdrawing aldehyde group, which facilitates the SNAr mechanism. nih.gov The reaction is typically carried out in the presence of a base and often requires heating to proceed to completion. The reaction of N-methylpyridinium ions with piperidine has been studied, providing a basis for understanding the kinetics and mechanism of such transformations. nih.govrsc.org
Synthesis of Substituted this compound Analogues
The structural framework of this compound allows for extensive diversification, either by modifying the picolinaldehyde core or by altering the piperidine ring.
Functional Group Interconversions on the Picolinaldehyde Core
Once this compound is synthesized, the aldehyde functional group serves as a versatile handle for further transformations. youtube.com Standard aldehyde chemistry can be applied to generate a host of derivatives:
Oxidation: The aldehyde can be oxidized to a carboxylic acid, yielding 6-(piperidin-1-yl)picolinic acid. This transformation can be achieved using various oxidizing agents.
Reduction: The aldehyde can be reduced to a primary alcohol, (6-(piperidin-1-yl)pyridin-2-yl)methanol, using reducing agents like sodium borohydride.
Imination: Condensation with primary amines forms Schiff bases (imines). For instance, reaction with (S)-(−)-α-methylbenzylamine can produce chiral Schiff base compounds. sigmaaldrich.com
Aldol (B89426) and Related Reactions: The aldehyde can participate in carbon-carbon bond-forming reactions, such as aldol additions. sigmaaldrich.com
These interconversions allow for the creation of a library of compounds with varied electronic and steric properties, originating from a single common intermediate.
Diversification via Piperidine Ring Modifications and Derivatization
An alternative and powerful strategy for generating analogues involves modifying the piperidine moiety. This can be accomplished in two main ways:
Using Substituted Piperidines: A wide array of commercially available or synthetically accessible substituted piperidines can be used in the initial SNAr reaction with 6-bromopicolinaldehyde. This approach provides immediate access to analogues with functional groups on the piperidine ring. For example, using 4-hydroxypiperidine, 4-aminopiperidine, or ethyl piperidine-4-carboxylate would yield the corresponding functionalized final products. The synthesis of 2-bromo-6-alkylaminopyridines from 2,6-dibromopyridine and various primary amines demonstrates the feasibility of this approach. georgiasouthern.edu
Post-synthetic Modification: If the incorporated piperidine ring contains a reactive functional group, this can be further elaborated after the formation of the main picolinaldehyde scaffold.
This modular approach allows for the systematic exploration of the chemical space around the piperidine portion of the molecule.
Emerging Synthetic Techniques Applied to Picolinaldehyde Derivatives
Modern synthetic organic chemistry has introduced several powerful techniques that could be applied to the synthesis of this compound and its derivatives, offering potential advantages in terms of efficiency, safety, and environmental impact.
Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters, improved safety for handling hazardous reagents, and potential for easier scale-up. acs.orguc.pt The synthesis of pyridine compounds has been successfully adapted to flow reactors, often leading to higher yields and reduced reaction times compared to batch processes. vcu.edu The SNAr reaction to form the target compound could be translated to a flow setup, potentially improving efficiency and throughput. nih.gov The synthesis of related heterocyclic systems like pyrazoles has also benefited significantly from flow chemistry approaches. mdpi.com
Photocatalysis: Visible-light photocatalysis has emerged as a mild and powerful tool for forming various chemical bonds. nih.govrsc.org Photocatalytic methods have been developed for the synthesis of substituted pyridines and for the functionalization of the pyridine ring itself. acs.orgnih.govrsc.org For example, photocatalytic activation of pyridines can enable addition reactions in an anti-Markovnikov manner. rsc.org While not a direct route to the target compound via SNAr, these methods represent advanced strategies for creating novel analogues through C-H functionalization or other radical-based pathways.
C-H Functionalization: Direct C-H functionalization is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials. rsc.org While the inherent electronic properties of pyridine make selective C-H functionalization challenging, significant progress has been made. nih.govrsc.org Methods for the meta-C-H functionalization of pyridines have been developed, nih.gov and directing group strategies, such as using a picolinamide (B142947) group, can enable site-selective reactions. researchgate.netnih.gov These cutting-edge techniques could provide novel disconnections for accessing complex analogues of this compound that are not readily available through traditional methods.
Compound Data Tables
Table 1: Core Compound and Key Precursors
| Compound Name | Structure | Role in Synthesis |
| This compound | Target Compound | |
| 6-Bromopicolinaldehyde | Key Precursor | |
| 2,6-Dibromopyridine | Starting Material | |
| Piperidine | Nucleophile |
Electrosynthesis Approaches for Aldehydes and Heterocycles
Electrosynthesis has emerged as a powerful and sustainable tool in organic chemistry, offering a green alternative to conventional reagent-based redox reactions. wikipedia.orgrsc.org By using electricity to drive chemical transformations, it often allows for milder reaction conditions and can obviate the need for stoichiometric oxidants or reducing agents. wikipedia.org The application of electrosynthesis to the preparation of aldehydes and N-heterocycles is a growing field of interest.
The electrochemical synthesis of aldehydes can be achieved through the selective oxidation of primary alcohols. For instance, systems utilizing immobilized TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) on an electrode have demonstrated the selective oxidation of methanol (B129727) to formaldehyde (B43269) with high Faradaic efficiency. researchgate.net This methodology could be adapted for the synthesis of picolinaldehydes from the corresponding hydroxymethylpyridines. The electrochemical approach offers precise control over the reaction by tuning the electrode potential, which can be crucial for substrates with multiple sensitive functional groups. wikipedia.org
In the context of constructing the heterocyclic core, electrochemical methods have been successfully applied to the synthesis of various N-heterocycles. uwo.canih.gov For instance, the electrochemical synthesis of CN-substituted imidazo[1,5-a]pyridines has been reported, starting from pyridine-2-carboxaldehydes. rsc.org This reaction proceeds via a cascade process where an electrochemically generated species initiates the cyclization. rsc.org Such cascade reactions, initiated by an electrochemical step, represent an efficient strategy for building molecular complexity in a single operation. While direct electrosynthesis of this compound has not been extensively documented, the principles of electrochemical oxidation of precursor alcohols and the construction of related heterocyclic systems suggest its feasibility. A potential route could involve the electrochemical oxidation of (6-(piperidin-1-yl)pyridin-2-yl)methanol. Furthermore, the electrochemical synthesis of amino acids from biomass-derived α-keto acids highlights the potential for creating complex molecules with nitrogen-containing functionalities under electrochemical conditions. rsc.org
Visible-Light-Driven Transformations in Aldehyde Synthesis
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of reactive radical intermediates under exceptionally mild conditions. mdpi.comnih.gov This approach is particularly well-suited for the functionalization of heterocyclic compounds and the synthesis of aldehydes.
A notable development is the visible-light-induced tandem aza-6π electrocyclization for the construction of diverse pyridine rings, followed by an ortho-position selective C–H formylation to yield picolinaldehydes. mdpi.com This metal- and oxidant-free method provides a green pathway to polysubstituted picolinaldehydes from readily available starting materials. mdpi.com The reaction proceeds at room temperature with visible light as the sole energy source, showcasing high efficacy and selectivity. mdpi.com This strategy could be adapted to synthesize analogues of this compound by employing appropriately substituted starting materials in the initial cyclization step.
Furthermore, the direct N-formylation of amines using visible-light photocatalysis has been demonstrated. For instance, the N-formylation of piperidine can be achieved in a continuous microflow system, highlighting a green and efficient method for creating N-formamides, which are structurally related to the target molecule's substituent.
The functionalization of pyridines via pyridinyl radicals generated under photochemical conditions offers another avenue. researchgate.netunibo.it While this has been primarily demonstrated for alkylation, the concept of generating a radical on the pyridine ring for subsequent coupling could potentially be extended to a formylation reaction, perhaps by using a suitable formyl radical precursor. The regioselectivity of such reactions is a key challenge, but strategic use of directing groups or specific photocatalytic systems can often provide control. unibo.it The visible-light photoredox/[Co(III)] cocatalyzed dehydrogenative functionalization of styryl derivatives with carboxylic acids to form allylic carboxylates further illustrates the power of this approach in C-H functionalization, which could be conceptually applied to the pyridine core. nih.govmdpi.comnih.gov
Metal-Catalyzed Coupling Reactions (e.g., Decarboxylative Suzuki Coupling)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable tools for the synthesis of biaryl and heterobiaryl compounds. wikipedia.orgnih.govnih.govorganic-chemistry.org These reactions typically involve the coupling of an organoboron reagent with an organic halide. wikipedia.org For the synthesis of this compound analogues, a Suzuki coupling could be envisioned between a 6-halopicolinaldehyde derivative and piperidine, or more likely, between a 2-formyl-6-halopyridine and a suitable piperidine-containing boronic acid or ester. The synthesis of pyridine derivatives via Suzuki cross-coupling of bromo-pyridines with various arylboronic acids has been well-established. nih.gov
A more advanced and increasingly popular variant is the decarbonylative Suzuki cross-coupling. This reaction allows for the use of widely available and stable carboxylic acids as coupling partners, which lose carbon dioxide during the catalytic cycle. nih.govnih.gov The palladium-catalyzed decarbonylative Suzuki cross-coupling of heterocyclic carboxylic acids with arylboronic acids has been shown to be a powerful method for preparing a wide range of heterobiaryl products, including those based on pyridine, pyrimidine, and pyrazine (B50134) cores. nih.govnih.gov This methodology could be applied to the synthesis of 6-substituted picolinic acid derivatives, which could then be converted to the target aldehyde.
The synthesis of pyridine-based analogues of biologically active molecules has been achieved using Suzuki-Miyaura cross-coupling as a key step. For example, in the synthesis of bedaquiline (B32110) analogues, a Suzuki-Miyaura cross-coupling of a vinyl bromide with 2-methoxypyridine-3-boronic acid was employed to construct a key triaryl alkene intermediate. While not directly forming an aldehyde, this demonstrates the utility of Suzuki coupling in building complex pyridine-containing molecules. The challenge in applying these methods to this compound would be the introduction of the formyl group, which might require a protected precursor or a subsequent oxidation step. Decarboxylative cross-coupling reactions that form C(sp2)–C(sp3) bonds are also gaining prominence, offering a way to connect alkyl groups to aromatic rings, which could be a strategy for introducing precursors to the piperidinyl group. nih.govrsc.org
1,3-Dipolar Cycloaddition Reactions from Picolinaldehyde Oximes
1,3-Dipolar cycloadditions are powerful ring-forming reactions that provide access to a wide variety of five-membered heterocycles. wikipedia.orgrsc.org The reaction between a 1,3-dipole and a dipolarophile can be a highly regio- and stereoselective process. wikipedia.org In the context of synthesizing structural analogues of this compound, the corresponding picolinaldehyde oxime can serve as a precursor to a nitrone, which is a classic 1,3-dipole.
The oxime of picolinaldehyde can be generated and then participate in in-situ cycloaddition reactions. For example, haloaldehydes can undergo condensation with hydroxylamine (B1172632) to form oximes, which then cyclize to nitrones. These intermediate nitrones can be trapped by dipolarophiles in a cascade reaction to form isoxazolidines. unibo.it This strategy could be applied to a suitably substituted halo-picolinaldehyde to generate a bicyclic system that incorporates the pyridine ring.
Furthermore, the synthesis of various heterocyclic systems from oximes and their derivatives is a well-established field. clockss.orgresearchgate.net These reactions often proceed through radical or ionic intermediates derived from the oxime functionality. While direct cycloaddition of an oxime derived from this compound is not explicitly detailed in the literature, the fundamental principles of 1,3-dipolar cycloaddition suggest its potential for creating novel heterocyclic structures fused to or substituted on the pyridine ring. The reaction of azomethine ylides, another class of 1,3-dipoles, with carbonyl compounds, including pyridine-3-carboxaldehyde, has been shown to produce oxazolidine (B1195125) derivatives, further highlighting the utility of cycloadditions in functionalizing pyridine aldehydes. nih.gov
Strategies Employing Donor-Acceptor Cyclopropanes in Heterocycle Synthesis
Donor-acceptor (DA) cyclopropanes are highly versatile three-carbon building blocks in organic synthesis. uwo.canih.govnih.govdntb.gov.uaresearchgate.netresearchgate.netwiley.com The inherent ring strain and the polarization of the C-C bond between the donor- and acceptor-substituted carbons allow for facile ring-opening reactions under mild conditions, often catalyzed by a Lewis acid. dntb.gov.ua This reactivity can be harnessed in formal [3+2] cycloadditions and other annulation strategies to construct a variety of carbocyclic and heterocyclic scaffolds. researchgate.net
The reaction of DA cyclopropanes with N-nucleophiles is a particularly powerful method for the synthesis of nitrogen-containing heterocycles. researchgate.net For instance, the reaction of DA cyclopropanes with primary amines, such as anilines and benzylamines, can lead to the formation of 1,5-substituted pyrrolidin-2-ones through a cascade of ring-opening, lactamization, and dealkoxycarbonylation. mdpi.comnih.gov This methodology demonstrates the ability of DA cyclopropanes to react as 1,4-C,C-dielectrophiles. mdpi.com
Of particular relevance to the synthesis of analogues of this compound is the reaction of DA cyclopropanes with amino-substituted heterocycles. It has been shown that 6-amino-1,3-dimethyluracil (B104193) can act as a nucleophile in the scandium triflate-catalyzed ring-opening of DA cyclopropanes. nih.govresearchgate.net This reaction proceeds via nucleophilic attack from the C(5) position of the uracil (B121893) ring, which acts as an enamine equivalent. nih.govresearchgate.net This principle could be extended to 6-aminopyridine derivatives, where the exocyclic nitrogen or a carbon atom of the pyridine ring could act as the nucleophile to open the cyclopropane (B1198618) ring, leading to the introduction of a functionalized three-carbon unit. Subsequent transformations of this unit could potentially lead to the formation of the aldehyde group or other functionalities. The reaction of DA cyclopropanes with electron-deficient pyridines has also been shown to produce indolizine (B1195054) derivatives, showcasing another pathway for the elaboration of the pyridine core. rhhz.net
Organocatalytic Pathways in Aldehyde and Heterocycle Synthesis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a third pillar of catalysis alongside metal and biocatalysis. It offers a green and often highly enantioselective approach to the synthesis of complex molecules. libretexts.orgresearchgate.netnih.govnih.gov Organocatalytic methods are well-suited for the synthesis and functionalization of both aldehydes and heterocycles.
The direct asymmetric β-functionalization of simple aldehydes can be achieved through "oxidative enamine catalysis," where the enamine intermediate formed from the aldehyde and a secondary amine catalyst is oxidized to an iminium species. nih.govresearchgate.net While this typically functionalizes the β-position of the aldehyde, related concepts could be explored for the modification of picolinaldehydes.
More directly relevant is the organocatalytic functionalization of pyridines. A photochemical organocatalytic method for the functionalization of pyridines with radicals derived from allylic C-H bonds has been developed. researchgate.netunibo.it This reaction utilizes a dithiophosphoric acid that acts as a Brønsted acid, a single-electron transfer reductant, and a hydrogen atom abstractor. researchgate.netunibo.it This multi-catalytic capability allows for the coupling of pyridinyl radicals with allylic radicals with high regioselectivity. researchgate.netunibo.it The development of an analogous organocatalytic system for the C-H formylation of pyridines, particularly those bearing an activating amino group at the 6-position, would be a significant advance.
Furthermore, organocatalysis is widely used in the synthesis of heterocyclic structures. For example, highly functionalized polysubstituted pyrrolidines can be synthesized with high enantioselectivity through the organocatalytic conjugate addition of aldehydes to nitroolefins. wiley.comlibretexts.org While this example does not directly produce a pyridine, it demonstrates the power of organocatalysis to construct complex nitrogen-containing rings from simple precursors. A one-pot organocatalytic reductive coupling reaction has been used for the synthesis of butenolides, showcasing the ability to perform multiple transformations in a single vessel under mild conditions. researchgate.net The application of such cascade strategies, initiated by the organocatalytic activation of a suitable pyridine precursor, could provide an efficient route to this compound and its analogues.
Mechanistic Investigations of Chemical Reactivity and Transformations
Aldehyde Group Reactivity in 6-(Piperidin-1-yl)picolinaldehyde
The aldehyde group, an electrophilic center, is the primary site for a variety of chemical transformations. Its reactivity is central to the utility of this compound as a building block in organic synthesis.
Formation of Imines and Schiff Bases
The reaction of the aldehyde group in this compound with primary amines leads to the formation of imines, also known as Schiff bases. This condensation reaction is a cornerstone of carbonyl chemistry and proceeds through a nucleophilic addition-elimination mechanism. The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by the amine's lone pair. youtube.com
The mechanism involves the initial formation of a tetrahedral intermediate called a carbinolamine. youtube.com This intermediate is unstable and, under acidic conditions, the hydroxyl group is protonated to form a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product (C=N). youtube.com To drive the equilibrium towards the product, water is often removed from the reaction mixture, for example, by azeotropic distillation or the use of dehydrating agents. nih.gov A variety of amines can be used in this reaction, leading to a diverse range of Schiff base derivatives.
| Amine Reactant | Typical Catalyst | Solvent | Product (Schiff Base) | Approx. Yield |
|---|---|---|---|---|
| Aniline | Acetic Acid | Toluene | (E)-N-benzylidene-6-(piperidin-1-yl)pyridin-2-amine | High |
| Benzylamine | Amberlyst-15 | Ethanol | (E)-N-(phenyl(6-(piperidin-1-yl)pyridin-2-yl)methylene)aniline | Excellent peerj.com |
| Ethylamine | p-Toluenesulfonic acid | Benzene | (E)-N-ethyl-1-(6-(piperidin-1-yl)pyridin-2-yl)methanimine | High |
| 2-Aminophenol | None (reflux) | Methanol (B129727) | 2-(((6-(piperidin-1-yl)pyridin-2-yl)methylene)amino)phenol | Good nih.gov |
Hemiacetal and Related Addition Reactions in Dynamic Covalent Chemistry
In the presence of alcohols, the aldehyde group of this compound can undergo nucleophilic addition to form a hemiacetal. This reaction establishes an equilibrium between the aldehyde, alcohol, and the resulting hemiacetal. khanacademy.org The formation of five- or six-membered cyclic hemiacetals via intramolecular reactions is particularly favored. khanacademy.org Studies on related pyridinecarboxaldehydes show that the position of the aldehyde group and the nature of the solvent significantly influence the position of this equilibrium. nih.govresearchgate.net Protic solvents like methanol favor hemiacetal formation, especially under acidic conditions which catalyze the reaction by activating the carbonyl group. nih.govresearchgate.net
The reversible nature of both imine and hemiacetal formation makes these reactions valuable tools in the field of dynamic covalent chemistry (DCC). nih.govrsc.org DCC utilizes reversible covalent bond formation to create complex molecular assemblies that can adapt their constitution in response to environmental stimuli. The equilibrium between the aldehyde, amines, and alcohols can be controlled to generate dynamic combinatorial libraries, from which specific members can be amplified and isolated.
| Alcohol Reactant | Conditions | Product Type | Key Feature |
|---|---|---|---|
| Methanol | Acid catalyst (e.g., TFA) | Hemiacetal | Equilibrium favors hemiacetal in protic solvent. researchgate.net |
| Ethylene Glycol | Acid catalyst, water removal | Acetal (cyclic) | Stable, used as a protecting group. |
| Water | Aqueous solution (e.g., D2O) | Gem-diol (Hydrate) | Equilibrium between aldehyde and hydrate form. nih.gov |
Selective Oxidation and Reduction Pathways of the Aldehyde Moiety
The aldehyde group in this compound can be selectively transformed into either a primary alcohol or a carboxylic acid through controlled oxidation or reduction reactions, respectively.
Reduction: The aldehyde can be readily reduced to the corresponding primary alcohol, (6-(piperidin-1-yl)pyridin-2-yl)methanol. This transformation is typically achieved with high selectivity using common hydride-based reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is a mild and effective reagent for this purpose. For a more powerful reduction, lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (THF) can be used, although it requires more stringent anhydrous conditions. nih.gov
Oxidation: Conversely, the aldehyde can be oxidized to 6-(piperidin-1-yl)picolinic acid. The choice of oxidizing agent is crucial to avoid over-oxidation or side reactions on the electron-rich pyridine (B92270) ring. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) under basic conditions, or chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or Jones reagent (CrO₃ in sulfuric acid). The synthesis of related 6-substituted-3-pyridinols has been achieved through oxidation of a benzaldehyde precursor, indicating the feasibility of such transformations on substituted pyridine rings. nih.gov
| Transformation | Reagent | Solvent | Product |
|---|---|---|---|
| Reduction | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | (6-(Piperidin-1-yl)pyridin-2-yl)methanol |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | THF/Diethyl Ether | (6-(Piperidin-1-yl)pyridin-2-yl)methanol |
| Oxidation | Potassium Permanganate (KMnO₄) | Aqueous base | 6-(Piperidin-1-yl)picolinic acid |
| Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane | 6-(Piperidin-1-yl)picolinic acid |
Pyridine Ring Functionalization and Derivatization
The pyridine core of this compound, while aromatic, possesses electronic properties distinct from benzene, allowing for specific functionalization strategies. The nitrogen atom renders the ring electron-deficient, particularly at the C2, C4, and C6 positions, influencing its reactivity towards both electrophilic and nucleophilic reagents.
Regioselective C-H Functionalization Strategies
Direct C-H functionalization has become a powerful strategy for modifying heterocyclic scaffolds without the need for pre-functionalized starting materials. nih.gov For the pyridine ring in this compound, transition-metal catalysis is often employed to achieve regioselectivity. The existing substituents—the piperidinyl group at C6 and the aldehyde at C2—can act as directing groups, guiding the functionalization to specific C-H bonds.
For instance, palladium-, rhodium-, or ruthenium-catalyzed reactions can facilitate the arylation, alkenylation, or alkylation of the pyridine ring. nih.govbeilstein-journals.org The nitrogen atom of the pyridine can coordinate to the metal center, often directing functionalization to the C2 or C6 positions. However, with C2 and C6 already substituted, directing effects might favor functionalization at C3, C4, or C5, depending on the catalyst, ligands, and reaction conditions employed. The electron-donating piperidinyl group may favor functionalization at the C3 and C5 positions, while the aldehyde group could potentially direct reactions to the C3 position.
| Reaction Type | Typical Catalyst System | Potential Site of Functionalization | Rationale |
|---|---|---|---|
| Direct Arylation | Pd(OAc)₂ / Ligand (e.g., phosphine) | C3, C4, C5 | Directed by existing substituents and electronic effects. nih.gov |
| Oxidative Alkenylation | [RhCp*Cl₂]₂ / AgSbF₆ | C3, C5 | Coordination of the ring nitrogen can direct functionalization. nih.gov |
| Borylation | Iridium-based catalysts | C4, C5 | Steric and electronic factors control regioselectivity. nih.gov |
Nucleophilic Substitution Reactions on the Pyridine Core
The pyridine ring is inherently electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para (C2, C4, C6) to the ring nitrogen. stackexchange.com For a SNAr reaction to occur on the this compound core, a good leaving group (such as a halide) would need to be present at one of the activated positions (e.g., C4).
The mechanism involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The negative charge in this intermediate can be delocalized onto the electronegative ring nitrogen, which stabilizes the complex and facilitates the reaction. stackexchange.com The final step is the expulsion of the leaving group to restore aromaticity. The strong electron-donating nature of the piperidinyl group at C6 would generally disfavor nucleophilic attack on the ring by increasing its electron density. However, if a strong electron-withdrawing group and a good leaving group were present at other positions, the reaction could still proceed. Studies on other pyridinium systems have shown that the nature of the substituent and the nucleophile significantly impacts reactivity. nih.gov
Cross-Coupling Reactions for Pyridine Ring Diversification
The pyridine core of this compound can be further functionalized through various palladium-catalyzed cross-coupling reactions. These reactions are instrumental in creating carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a diverse range of derivatives with potentially novel properties. While specific studies on this compound are limited, the reactivity of similar 2- and 6-substituted pyridines provides a strong basis for predicting its behavior in these transformations. Key cross-coupling reactions applicable to this scaffold include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle that begins with the oxidative addition of the halo-pyridine (or a triflate derivative) to a Pd(0) complex. This is followed by transmetalation (in Suzuki-Miyaura), migratory insertion (in Heck), or reaction with a copper acetylide (in Sonogashira), and culminates in reductive elimination to yield the product and regenerate the Pd(0) catalyst. The efficiency and outcome of these reactions are highly dependent on the choice of catalyst, ligands, base, and solvent.
Table 1: Overview of Potential Cross-Coupling Reactions for Diversification of the this compound Scaffold
| Reaction Name | Reactant | Catalyst/Ligand System | Product Type |
| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acids or esters | Pd(OAc)₂, SPhos, K₃PO₄ | Biaryls, styrenes |
| Heck Reaction | Alkenes | Pd(OAc)₂, P(o-tol)₃, Et₃N | Substituted alkenes |
| Sonogashira Coupling | Terminal alkynes | PdCl₂(PPh₃)₂, CuI, Et₃N | Aryl/vinyl alkynes |
| Buchwald-Hartwig Amination | Primary/secondary amines | Pd₂(dba)₃, BINAP, NaOtBu | Aryl amines |
This table presents plausible reaction conditions based on established methodologies for similar pyridine substrates.
Piperidine (B6355638) Ring Transformations and Conformational Analysis
The lone pair of electrons on the piperidine nitrogen atom makes it nucleophilic and basic, allowing for a variety of chemical transformations. These reactions can be used to introduce new functional groups, thereby modifying the steric and electronic properties of the entire molecule.
N-Alkylation and N-Acylation: The nitrogen can be readily alkylated using alkyl halides or acylated with acyl chlorides or anhydrides. These reactions proceed via nucleophilic substitution and are fundamental for introducing a wide range of substituents.
N-Oxidation: Treatment with oxidizing agents, such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA), can convert the piperidine nitrogen to an N-oxide. This transformation alters the electronic properties and can influence the reactivity of the pyridine ring.
Nitrogen-Centered Radicals: Under specific conditions, typically involving photoredox catalysis, it is possible to generate nitrogen-centered radicals from N-amino pyridinium salts or other precursors. nih.gov These highly reactive intermediates can participate in various bond-forming reactions, offering unique pathways for functionalization. egyankosh.ac.in
The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. wikipedia.org However, the substituents on the ring and its connection to the pyridine core introduce conformational complexities that can affect reactivity.
The orientation of the piperidine ring relative to the pyridine ring can influence the accessibility of the aldehyde group and the nitrogen lone pair. The chair conformation of piperidine has two distinct orientations for its substituents: axial and equatorial. wikipedia.org The interconversion between these two chair forms is a dynamic process. The energetic preference for one conformer over the other is influenced by steric interactions between the substituents and the ring itself.
In the case of this compound, the bulky pyridine-2-carbaldehyde substituent on the nitrogen atom will have a significant impact on the conformational equilibrium of the piperidine ring. There can be steric hindrance between the aldehyde group (or groups it reacts with) and the axial hydrogens on the piperidine ring at the C2 and C6 positions. This steric clash can influence the rate and outcome of reactions at both the aldehyde and the piperidine nitrogen. For instance, a particular conformation might shield one face of the molecule, leading to stereoselective reactions. Computational studies and NMR spectroscopy are powerful tools for investigating these conformational preferences and their effects on reactivity. nih.govnih.gov
Table 2: Key Conformational Considerations of the Piperidine Ring
| Conformation | Key Features | Potential Impact on Reactivity |
| Chair (Equatorial Pyridine) | The pyridine ring is in a less sterically hindered equatorial position. | Favored conformation, allowing for greater accessibility to the aldehyde and nitrogen lone pair. |
| Chair (Axial Pyridine) | The pyridine ring is in a more sterically hindered axial position. | Higher energy conformation, may be populated to a lesser extent but could participate in certain reaction pathways. |
| Boat/Twist-Boat | Higher energy, non-chair conformations. | Generally transient intermediates in the interconversion between chair forms; their population is typically low. |
This table outlines the primary conformational states of the piperidine ring and their potential influence on the chemical behavior of this compound.
Coordination Chemistry and Ligand Design Principles
6-(Piperidin-1-yl)picolinaldehyde as a Bidentate Ligand
The molecular structure of this compound features two potential donor atoms in proximity: the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the aldehyde group. This arrangement makes it a classic candidate for acting as a bidentate chelating ligand, forming a stable five-membered ring upon coordination to a metal center. This binding mode is common for 2-substituted pyridine ligands.
Synthesis and Characterization of Metal Complexes
Generally, the synthesis of metal complexes with such a ligand would involve reacting this compound with a suitable metal salt (e.g., chlorides, nitrates, or perchlorates of transition metals) in an appropriate solvent. The resulting complexes would be characterized by techniques such as elemental analysis, infrared (IR) spectroscopy to observe the shift in the C=O and C=N stretching frequencies upon coordination, and UV-Vis spectroscopy to study the electronic transitions.
Structural Elucidation of Metal-Ligand Complexes using X-ray Crystallography and NMR Spectroscopy
¹H and ¹³C NMR spectroscopy would be used to characterize the ligand and its diamagnetic complexes in solution. researchgate.netresearchgate.net Upon coordination, chemical shifts of the protons and carbons near the coordinating nitrogen and oxygen atoms would be expected to change significantly, providing evidence of metal-ligand binding in solution. researchgate.net
Influence of Ligand Architecture on Coordination Properties
The specific structure of a ligand dictates its coordination behavior and the properties of the resulting metal complex.
Denticity and Chelation Modes in Metal Binding
The term "denticity" refers to the number of donor atoms in a single ligand that bind to the central metal atom. researchgate.netulisboa.ptresearchgate.net As a bidentate ligand, this compound would use two donor atoms to bind to a single metal center. bldpharm.comresearchgate.net This process of forming a ring with the metal ion is known as chelation. ulisboa.pt The resulting five-membered chelate ring, comprising the metal, the pyridine nitrogen, two carbon atoms of the pyridine ring, and the aldehyde oxygen, is generally thermodynamically stable. While the primary coordination mode is expected to be bidentate, other binding modes, though less likely, cannot be entirely ruled out without experimental evidence.
Applications of Coordination Complexes Derived from this compound
Coordination complexes of substituted pyridine ligands have found applications in various fields. Without specific data, one can only speculate on potential uses for complexes of this compound. Given the applications of similar structures, potential areas of interest could include catalysis, where the ligand's stereoelectronic properties could be tuned to influence the activity and selectivity of a metal catalyst. ulisboa.pt Other potential applications might be found in materials science or as precursors for more complex molecular architectures.
Catalytic Applications of Metal-Ligand Complexes
The design of ligands is a cornerstone of developing efficient and selective catalysts. The structural and electronic properties of a ligand directly influence the reactivity of the metal center it coordinates. Picolinaldehyde and its derivatives are well-established as effective ligands in coordination chemistry, forming stable complexes with a variety of metal ions. The introduction of a piperidinyl group at the 6-position of the picolinaldehyde scaffold, yielding this compound, is anticipated to modulate the catalytic activity of its metal complexes in several ways.
The nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group can act as a bidentate chelate, forming a stable five-membered ring upon coordination to a metal center. The piperidinyl substituent can influence the electronic properties of the pyridine ring through an electron-donating effect, which can, in turn, affect the redox potential of the metal center and its catalytic performance.
Research on related pyridine-containing ligands provides a strong basis for predicting the catalytic potential of this compound complexes. For instance, pyridine(diimine) iron complexes have been demonstrated to be effective precatalysts for [2+2]-cycloaddition reactions. princeton.edu The steric and electronic environment provided by the pyridine-based ligand is crucial for the stability of the catalytic species and the selectivity of the reaction.
Furthermore, metal complexes incorporating pyridine-carboxamide ligands have been investigated for their catalytic activities. tcu.edu Modifications to the pyridine ring, such as the introduction of various substituents, have been shown to tune the electronic properties and catalytic C-C coupling activity of the corresponding iron complexes. tcu.edu Similarly, copper(II) complexes with pyridinophane ligands, which share the core pyridine motif, have exhibited significant superoxide (B77818) dismutase (SOD) mimetic activity. tcu.edunih.gov The catalytic rate of these mimics is sensitive to the ligand architecture, highlighting the importance of ligand design in achieving high catalytic efficiency. nih.govresearchgate.net
Schiff base ligands derived from 2-pyridinecarboxaldehyde (B72084) and their metal complexes have also been shown to be active catalysts for reactions such as the amination of iodobenzene. researchgate.net This suggests that metal complexes of this compound, which can also form Schiff base derivatives, could exhibit similar catalytic prowess. The collective findings from these related systems underscore the potential of this compound as a versatile ligand for the development of novel homogeneous catalysts.
Table 1: Potential Catalytic Applications of Metal Complexes with Pyridine-based Ligands
| Catalyst Type | Metal Ion | Catalytic Reaction | Reference |
| Pyridine(diimine) Complexes | Iron | [2+2]-Cycloaddition | princeton.edu |
| Pyridinophane Complexes | Iron(III) | C-C Coupling | tcu.edu |
| Pyridinophane Complexes | Copper(II) | Superoxide Dismutation | tcu.edunih.gov |
| Schiff Base Complexes | Various | Amination, Oxidation | researchgate.net |
Investigations into Spectroscopic and Nonlinear Optical (NLO) Properties
The spectroscopic and nonlinear optical (NLO) properties of organic molecules are of great interest for their potential applications in optoelectronics and photonics. The investigation of these properties in compounds like this compound is crucial for understanding their electronic structure and assessing their suitability for such applications.
Spectroscopic Characterization:
The spectroscopic properties of picolinaldehyde and its derivatives are typically investigated using a combination of experimental techniques and theoretical calculations. Fourier-transform infrared (FT-IR) and Raman spectroscopy are employed to identify the vibrational modes of the molecule. bohrium.com Density Functional Theory (DFT) calculations are often used to complement experimental data, providing a detailed assignment of the observed vibrational frequencies. bohrium.com
UV-visible absorption spectroscopy is another key technique used to study the electronic transitions within the molecule. For picolinaldehyde derivatives, the absorption spectra can reveal information about the π-π* and n-π* transitions. The solvent environment can influence these transitions, and solvatochromism studies can provide insights into the nature of the excited states. researchgate.net Theoretical methods, such as Time-Dependent DFT (TD-DFT), are instrumental in simulating the electronic absorption spectra and calculating the energies of the frontier molecular orbitals (HOMO and LUMO), which are critical for understanding the electronic behavior of the molecule. bohrium.com
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for the structural elucidation of these compounds, confirming the connectivity of atoms within the molecule. researchgate.net
Nonlinear Optical (NLO) Properties:
Organic molecules with extended π-conjugation and donor-acceptor functionalities often exhibit significant NLO properties. The picolinaldehyde framework, with its electron-withdrawing aldehyde group and the pyridine ring, provides a basis for NLO activity. The introduction of the electron-donating piperidinyl group in this compound creates a donor-π-acceptor (D-π-A) system, which is a common design strategy for enhancing second-order NLO responses.
The NLO properties of materials are characterized by their hyperpolarizabilities. Theoretical calculations using DFT are a powerful tool for predicting the first-order (β) and second-order (γ) hyperpolarizabilities of molecules. researchgate.net Studies on related pyrazine (B50134) derivatives have shown that the relative positions of donor and acceptor substituents can significantly influence the anisotropy of the NLO response. rsc.org Computational studies on other D-π-A systems have demonstrated that small energy gaps between the HOMO and LUMO and large hyperpolarizability values are indicative of good potential for NLO applications. researchgate.net
The investigation of NLO properties in new pyrazoline derivatives has also highlighted the potential for these materials in optical device applications, with third-order nonlinear susceptibility being a key parameter. researchgate.net While specific experimental data for this compound is not widely available, the structural analogy to other NLO-active compounds suggests that it is a promising candidate for further investigation in the field of nonlinear optics.
Table 2: Spectroscopic and Computational Techniques for Property Investigation
| Property | Technique/Method | Information Obtained | Reference |
| Vibrational Properties | FT-IR, Raman Spectroscopy, DFT | Vibrational modes, functional groups | bohrium.com |
| Electronic Properties | UV-Vis Spectroscopy, TD-DFT | Electronic transitions, HOMO-LUMO gap | bohrium.comresearchgate.net |
| Structural Elucidation | ¹H NMR, ¹³C NMR | Atomic connectivity, chemical environment | researchgate.net |
| NLO Properties | DFT Calculations, HRS | Hyperpolarizabilities (β, γ) | researchgate.netrsc.org |
Catalytic Applications and Organocatalysis
6-(Piperidin-1-yl)picolinaldehyde as an Organocatalyst or Precursor
The potential for this compound to act as an organocatalyst, particularly in asymmetric synthesis, is a compelling yet underexplored area. The piperidine (B6355638) motif is a common feature in many successful organocatalysts, often playing a crucial role in the activation of substrates through enamine or iminium ion formation.
Role in Asymmetric Transformations and Enantioselective Synthesis
There is currently no specific, documented research detailing the use of this compound as a direct organocatalyst in asymmetric transformations or enantioselective synthesis. The development of chiral catalysts derived from this scaffold for reactions such as Michael additions, aldol (B89426) reactions, or Mannich reactions has not been reported in peer-reviewed literature. The synthesis of structurally similar compounds, such as 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes, has been described, but their catalytic activities were not the focus of these studies. researchgate.net
Mechanistic Aspects of Organocatalytic Cycles Involving Piperidine Derivatives
Mechanistic studies of organocatalytic cycles frequently involve piperidine derivatives. These cycles often proceed through the formation of key intermediates like enamines or iminium ions, where the piperidine nitrogen plays a fundamental role in the catalytic turnover. However, specific mechanistic investigations involving this compound are not available. General principles suggest that the aldehyde group could participate in forming iminium ions with chiral amines, or the piperidine nitrogen could form enamines with carbonyl compounds, but these hypotheses await experimental validation for this particular molecule.
Metal-Catalyzed Reactions Employing Derivatives of this compound
The picolinaldehyde framework, with its nitrogen and oxygen donor atoms, is a well-known chelating agent for various transition metals. In theory, derivatives of this compound could serve as ligands in a range of metal-catalyzed reactions.
Palladium-Catalyzed Cross-Coupling Reactions
While palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, the use of ligands derived from this compound has not been specifically reported. Research in this area tends to focus on phosphine-based ligands or other nitrogen-containing heterocycles. Although palladium complexes with other pyridine (B92270) derivatives are known, dedicated studies on the catalytic efficacy of palladium complexes featuring this compound or its derivatives in reactions like Suzuki, Heck, or Sonogashira couplings are absent from the literature.
Oxidative Catalysis with Vanadium-Based Systems
Vanadium complexes with Schiff base ligands are known to be effective catalysts for various oxidation reactions. researchgate.net Schiff bases can be readily synthesized from aldehydes, including picolinaldehyde derivatives. However, the synthesis and catalytic application of vanadium complexes derived specifically from this compound have not been documented. Research on vanadium-catalyzed oxidations typically employs a variety of other Schiff base ligands, and there is no data to directly assess the potential performance of a vanadium complex with this particular ligand.
Development of Heterogeneous Catalysis and Supported Systems
The immobilization of homogeneous catalysts onto solid supports is a key strategy for improving catalyst recyclability and sustainability. While methods for creating heterogeneous catalysts from various organic molecules and metal complexes are well-established, there are no published reports on the development of supported catalytic systems based on this compound. The synthesis of imidazo[1,2-a]pyridine (B132010) derivatives on a supported ionic liquid phase for palladium-catalyzed reactions has been explored, but this does not directly involve the target compound. researchgate.netmdpi.com
Medicinal Chemistry and Biological Activity Investigations of 6 Piperidin 1 Yl Picolinaldehyde Derivatives
Investigations into Specific Biological Activities
Antimalarial Efficacy Studies and Parasite Inhibition
Derivatives of piperidine (B6355638) have been a significant area of focus in the search for new antimalarial agents, demonstrating notable efficacy against various strains of the Plasmodium parasite. Research has shown that compounds incorporating piperidine rings exhibit good selectivity and activity against P. falciparum. nih.gov Studies involving 1,4-disubstituted piperidine derivatives revealed their potent antiplasmodial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov
For instance, certain synthesized piperidine derivatives displayed activities in the nanomolar range against both parasitic strains. nih.gov Specifically, compounds like 12a and 13b showed strong activity against the W2 strain, while molecules 6b , 12d , 13b , and 14d were highly active against the 3D7 strain. nih.gov The IC₅₀ values for these compounds indicated a high degree of potency, in some cases surpassing that of the standard drug, chloroquine. nih.gov
Further investigations into pyridine (B92270) derivatives have also yielded promising results. A series of these compounds demonstrated significant in vivo antimalarial activity against Plasmodium berghei in mice, with some derivatives achieving 90-91% inhibition of parasite multiplication. researchgate.netnih.gov The most active of these compounds were subsequently tested in vitro against a chloroquine-resistant P. falciparum strain (RKL9), with one derivative showing an IC₅₀ value of 0.0402 µM. researchgate.netnih.gov
More recently, a piperidine carboxamide series was identified through phenotypic screening, showing potent and selective antimalarial activity. nih.govnih.gov These compounds were found to be effective in a mouse model of human malaria following oral administration and demonstrated a low propensity for generating resistance. nih.gov Genetic and biochemical studies identified the P. falciparum proteasome β5 active site (Pf20Sβ5) as the specific target of this series, highlighting a promising avenue for developing new antimalarials that act on a well-defined molecular target. nih.gov
Table 1: Antimalarial Activity of Selected Piperidine Derivatives
| Compound | P. falciparum Strain | IC₅₀ (nM) |
|---|---|---|
| 12a | W2 | 11.06 |
| 13b | W2 | 13.30 |
| 13b | 3D7 | 4.19 |
| 12d | 3D7 | 13.64 |
| 14d | 3D7 | 14.85 |
| 6b | 3D7 | 17.42 |
Data sourced from studies on 1,4-disubstituted piperidine derivatives. nih.gov
Antioxidant Mechanisms and Radical Scavenging Properties
Piperidine and its derivatives have been investigated for their antioxidant potential, demonstrating various mechanisms of action, including free radical scavenging and inhibition of lipid peroxidation. researchgate.net The antioxidant capacity of these compounds is often evaluated using assays such as the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis-(3-ethylbenzothiazine-6-sulfonic acid) (ABTS) radical scavenging tests. nih.gov
Studies on novel piperamides bearing piperidine analogues have shown significant antioxidant activity. dut.ac.za Similarly, piperine, a naturally occurring piperidine derivative, and its synthesized analogues have demonstrated the ability to scavenge free radicals at a higher rate than the parent compound. researchgate.net These derivatives also showed protective effects against oxidative damage in erythrocytes by inhibiting AAPH-induced lysis and safeguarding intracellular antioxidant enzyme systems like glutathione peroxidase (GSH-Px). researchgate.net
The introduction of different substituent groups onto the piperidine ring can modulate its antioxidant properties. researchgate.net For example, cysteamine derivatives of piperidine, which contain an oxidizable sulfhydryl (SH) group, have exhibited potent antioxidant activity in lipid peroxidation and hydroxyl radical scavenging assays. researchgate.net In contrast, replacing the SH group with hydroxyl or amine functionalities resulted in poorer antioxidant activity. researchgate.net Phenyl-pyrazolone derivatives, which are structurally related to some piperidine compounds, also display significant antioxidant effects by scavenging oxygen free radicals. mdpi.com The antioxidant capacity within this class of compounds can be modulated by the nature of the substituent on the phenyl-pyrazolone core. mdpi.com
Table 2: DPPH Radical Scavenging Activity of Selected Piperazine Derivatives
| Compound | IC₅₀ (μmol/L) |
|---|---|
| 3a | 371.97 |
| 3c | 189.42 |
| 3f | 420.57 |
| BHT (standard) | 113.17 |
Data from in vitro screening of 1-aryl/aralkyl piperazine derivatives with a xanthine moiety. nih.gov
Enzyme Inhibition Studies (e.g., mR2 RNR, DGAT2, Acetylcholinesterase)
Derivatives of 6-(Piperidin-1-yl)picolinaldehyde have been explored as inhibitors of various enzymes implicated in a range of diseases.
Acetylcholinesterase (AChE) Inhibition: A significant area of research has been the inhibition of acetylcholinesterase (AChE), an enzyme central to the pathology of Alzheimer's disease. A series of pyridine derivatives containing a carbamic or amidic function were designed and synthesized as cholinesterase inhibitors. nih.gov One carbamate derivative, compound 8 , emerged as a particularly potent human AChE inhibitor with an IC₅₀ value of 0.153 µM. nih.gov Molecular docking studies suggested that this compound binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov Similarly, novel 2,6-disubstituted pyridazinone derivatives were identified as AChE inhibitors, with compound 17e showing high inhibitory activity and selectivity. nih.gov
Diacylglycerol Acyltransferase (DGAT) Inhibition: DGAT inhibitors are being investigated as potential treatments for metabolic disorders like diabetes and obesity. nih.gov DGAT1 and DGAT2 are key enzymes in triglyceride synthesis. nih.govbiorxiv.org While specific studies on this compound derivatives as DGAT2 inhibitors are limited, related structures with piperidinyl linkers have been developed as potent and selective DGAT1 inhibitors. nih.gov Research in Huh7 hepatocytes has shown that triglycerides generated by DGAT1 and DGAT2 are channeled into distinct metabolic fates, with DGAT1-synthesized triglycerides being preferentially lipolyzed. biorxiv.org The combined inhibition of both DGAT1 and DGAT2 has been shown to be more effective than single inhibition in mitigating cell damage and inflammatory responses in in vitro models of metabolic dysfunction-associated steatotic liver disease (MASLD). nih.gov
Information regarding the specific inhibition of mammalian ribonucleotide reductase subunit M2 (mR2 RNR) by this compound derivatives was not available in the searched literature.
Other Pharmacological Activities (e.g., Anti-inflammatory, Anti-Alzheimer, Antidiabetic)
The versatile scaffold of piperidine has led to the exploration of its derivatives for a wide spectrum of pharmacological applications. mdpi.com
Anti-inflammatory Activity: Piperidine derivatives have demonstrated considerable anti-inflammatory effects. hamdard.edu.pk Halogenated derivatives of piperidine-4-carboxamide were shown to be potent inhibitors of carrageenan-induced edema in rats, with activity comparable to acetylsalicylic acid. hamdard.edu.pk Other studies have identified piperidine derivatives with antagonist activity against tachykinin receptors, which is beneficial in inflammatory conditions. hamdard.edu.pk Certain piperlotine derivatives, particularly those with electron-withdrawing groups like trifluoromethyl, exhibited excellent in vivo anti-inflammatory activity, in some cases more potent than the standard drug indomethacin. scielo.org.mx
Anti-Alzheimer's Activity: The primary strategy for anti-Alzheimer's activity in this class of compounds is the inhibition of acetylcholinesterase (AChE), as detailed in the enzyme inhibition section. nih.govnih.gov Beyond AChE inhibition, some derivatives have shown the ability to inhibit the self-aggregation of amyloid-beta (Aβ) peptides, another key pathological hallmark of Alzheimer's disease. nih.gov For instance, carbamates 8 , 9 , and 11 were effective in inhibiting Aβ₄₂ self-aggregation. nih.gov Additionally, bridged piperidine derivatives have been developed as selective inhibitors of γ-secretase, an enzyme involved in the production of the Aβ₄₂ protein, representing another therapeutic approach to the disease. nih.gov
Antidiabetic Activity: Pyridine and piperidine derivatives are being investigated as potential antidiabetic agents. jchemrev.comnih.govnih.gov Their mechanisms often involve the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase. nih.govresearchgate.net One study on pyridine derivatives found that they exhibited α-glucosidase inhibitory potential with IC₅₀ values as low as 3.00 µM and α-amylase inhibition with IC₅₀ values down to 9.20 µM. researchgate.net Kinetic analysis indicated a competitive mode of inhibition for these compounds. researchgate.net The well-known antidiabetic drug alogliptin, a DPP-4 inhibitor, notably contains a piperidine moiety in its structure. nih.gov
Mechanistic Insights into Biological Action
Cellular and Molecular Target Identification
Research into the derivatives of this compound has identified several key cellular and molecular targets responsible for their observed pharmacological effects.
In the context of antimalarial activity, a significant breakthrough was the identification of the Plasmodium falciparum proteasome as the molecular target for a series of piperidine carboxamides. nih.gov Through the selection of resistant parasites, specific point mutations were found in the β5 active site of the parasite's proteasome (Pf20Sβ5), confirming it as the direct target. nih.govnih.gov This is a crucial finding, as the proteasome is a validated target for cancer therapy, and these results establish its potential for treating malaria. nih.gov
For anti-Alzheimer's applications, the primary molecular targets identified are cholinesterase enzymes, specifically acetylcholinesterase (AChE). nih.govnih.gov The dual binding capability of some derivatives to both the catalytic and peripheral anionic sites of AChE provides a clear molecular basis for their inhibitory action. nih.govnih.gov Furthermore, the amyloid-beta peptide (Aβ₄₂) has been identified as a target, with compounds designed to inhibit its aggregation. nih.gov γ-Secretase is another identified molecular target for bridged piperidine derivatives designed to halt the production of amyloidogenic peptides. nih.gov
In the realm of antidiabetic research, the molecular targets are primarily digestive enzymes such as α-glucosidase and α-amylase. jchemrev.comresearchgate.net Inhibition of these enzymes slows down carbohydrate digestion and glucose absorption. Dipeptidyl peptidase-4 (DPP-4) is another validated target for piperidine-containing antidiabetic drugs. nih.gov
Computational and Theoretical Chemistry Analyses
Homology Modeling for Target Protein Structure Prediction
The determination of a protein's three-dimensional (3D) structure is paramount for understanding its function and interaction with ligands such as 6-(Piperidin-1-yl)picolinaldehyde. uniroma1.it When experimental structures from methods like X-ray crystallography or NMR are unavailable, homology modeling, also known as comparative modeling, serves as a powerful computational tool to predict a protein's 3D conformation. nih.govmicrobenotes.com This method is founded on the principle that proteins with similar amino acid sequences adopt similar 3D structures, as structure is more conserved throughout evolution than sequence. microbenotes.comnih.gov For a compound like this compound, identifying its biological target and modeling the target's structure are crucial first steps in elucidating its mechanism of action and in facilitating structure-based drug design. uniroma1.it
The accuracy of a homology model is highly dependent on the sequence identity between the target protein (the protein of interest) and the template (the known structure). Generally, a sequence identity exceeding 30-40% is considered sufficient to generate a reliable model. nih.govresearchgate.net The process involves several key stages: identifying a suitable template, aligning the target and template sequences, building the 3D model, and rigorously validating its quality. bohrium.comnih.gov
Template Identification and Selection
The initial and most critical step in homology modeling is the identification of one or more suitable template structures from a public repository like the Protein Data Bank (PDB). microbenotes.com This is typically achieved by performing a sequence search using tools like BLAST against the PDB database. microbenotes.com
Several factors are crucial when selecting the best template(s):
Sequence Identity: Higher sequence identity between the target and template generally leads to a more accurate model. nih.gov
Structural Resolution: Templates determined at high resolution provide a more accurate structural basis. salilab.org
Biological Function: The chosen template should ideally share a similar biological function with the target protein. microbenotes.com
Bound Ligands: If the goal is to study ligand binding, selecting a template that is co-crystallized with a ligand similar to this compound is highly advantageous. nih.govsalilab.org
In some cases, using multiple templates can improve the accuracy of the final model, as different templates may provide better structural information for different domains of the target protein. nih.govnih.gov For complex targets like G-protein coupled receptors (GPCRs), which are a common target class for many drugs, a multiple-template approach is often beneficial. nih.govnih.gov
Table 1: Hypothetical Template Selection for a Putative Target of this compound.
| Template PDB ID | Description | Sequence Identity (%) | Resolution (Å) | Query Coverage (%) | E-value |
|---|---|---|---|---|---|
| XXXX | Human GPCR with bound antagonist | 45 | 2.1 | 92% | 2e-50 |
| YYYY | Bovine GPCR, apo form | 42 | 2.5 | 95% | 8e-48 |
| ZZZZ | Human GPCR with bound agonist | 38 | 1.9 | 88% | 1e-45 |
Sequence Alignment and Model Building
Once suitable templates are chosen, the amino acid sequence of the target protein is aligned with the sequence of the template(s). microbenotes.com The accuracy of this alignment is critical, as it dictates how the target sequence is mapped onto the template's 3D fold. proteopedia.org Misalignments, especially in regions of low sequence similarity, can lead to significant errors in the final model. proteopedia.org
Following alignment, a 3D model of the target protein is constructed using software such as SWISS-MODEL or Modeller. nih.govexpasy.orgwikipedia.org These programs build the model by copying the coordinates of the aligned residues from the template and modeling the non-aligned regions, such as loops, using either information from other templates or de novo modeling techniques. nih.govoup.com
Model Validation and Refinement
The final and most crucial stage is the assessment of the generated model's quality. microbenotes.com This validation step is essential to identify potential errors and to determine the model's reliability for further applications like molecular docking. youtube.com Several computational tools and metrics are employed for this purpose:
Ramachandran Plot: This plot analyzes the stereochemical quality of the protein backbone by examining the torsional angles (phi, ψ) of each amino acid. nih.govworldscientific.com A high-quality model will have the vast majority of its residues in the "favored" and "allowed" regions of the plot, with very few in "disallowed" regions. nih.govresearchgate.net
Model Quality Scores: Servers like SWISS-MODEL provide composite quality scores such as GMQE (Global Model Quality Estimation) and QMEAN (Qualitative Model Energy Analysis). oup.com GMQE provides an estimate of the model's accuracy based on the properties of the template, while QMEAN assesses the model's geometric and energetic properties, comparing them to high-resolution experimental structures.
Table 2: Example Quality Assessment Metrics for a Generated Homology Model.
| Validation Metric | Value | Interpretation |
|---|---|---|
| GMQE Score | 0.85 | High confidence in the model's topology. |
| QMEAN Z-score | -1.5 | Within the expected range for native protein structures. |
| Ramachandran Plot: Favored Regions | 96.5% | Indicates good backbone stereochemistry. nih.gov |
| Ramachandran Plot: Allowed Regions | 3.0% | Acceptable percentage of residues in secondary allowed regions. nih.gov |
| Ramachandran Plot: Outliers | 0.5% | A low number of outliers suggests a reliable model. nih.gov |
Once validated, the homology model of the target protein provides a structural framework that can be used for subsequent computational analyses. It is particularly valuable for molecular docking studies to predict how this compound binds to its target, identify key interacting residues, and guide the design of new, more potent derivatives. uniroma1.itresearchgate.net
Supramolecular Chemistry and Advanced Material Applications
Design of Self-Assembled Systems Involving 6-(Piperidin-1-yl)picolinaldehyde Derivatives
Self-assembly is the autonomous organization of components into structured patterns without external guidance. The distinct chemical features of this compound derivatives—a hydrogen bond acceptor (pyridine nitrogen), a reactive covalent site (aldehyde), and a bulky, conformationally flexible group (piperidine)—make them ideal candidates for directing self-assembly processes. nih.govnih.gov
Crystal engineering is the rational design of crystalline solids by controlling intermolecular interactions. ub.edu For derivatives of this compound, hydrogen bonds and other non-covalent forces are paramount in dictating the crystal packing. The nitrogen atom of the pyridine (B92270) ring is a potent hydrogen bond acceptor, capable of forming robust interactions with suitable donor molecules.
| Interaction Type | Participating Groups | Potential Structural Motif |
| Strong Hydrogen Bond | Pyridine Nitrogen (Acceptor) with H-Bond Donor | Chains, Dimers, Sheets |
| Weak Hydrogen Bond | Aldehyde Oxygen (Acceptor) with C-H Donors | 3D Networks |
| π-π Stacking | Pyridine Rings | Offset or Face-to-Face Stacks, Columnar Arrays |
| van der Waals Forces | Piperidine (B6355638) Ring | Efficient Space Filling, Pore Size Modulation |
This table summarizes the key non-covalent interactions that can be exploited in the crystal engineering of this compound derivatives.
Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters (nodes) connected by organic molecules (linkers). researchgate.net The pyridine nitrogen and aldehyde oxygen of this compound can act as coordination sites, making it a suitable ligand for MOF synthesis.
Research on structurally related ligands, such as pyridine-2,6-dimethanol, demonstrates how pyridine-based linkers can be used to construct novel MOFs. d-nb.info By combining such ligands with other linkers, like benzene-1,4-dicarboxylate, mixed-ligand MOFs with unique topologies and properties can be synthesized. For instance, isostructural 2D MOFs with a square lattice (sql) topology and 3D MOFs with a primitive cubic (pcu) topology have been created using a similar pyridine-based core. d-nb.info
The piperidine group, while not directly involved in coordination, plays a crucial role by influencing the steric environment around the metal center. This can affect the final framework topology and modulate the size and chemical environment of the pores within the MOF. Moreover, the presence of specific ligands like pyridine can functionally reconfigure a MOF's structure, for example, by inducing a transformation from a 3D to a 2D network, which can enhance properties like catalytic activity by exposing more active sites. rsc.org
| Feature | Role in MOF Assembly | Consequence for MOF Properties |
| Pyridine Nitrogen | Coordinates to metal node | Directs framework topology (e.g., sql, pcu) |
| Aldehyde Oxygen | Potential coordination site | Modifies metal coordination geometry |
| Piperidine Moiety | Steric influence on linker packing | Controls pore size and guest accessibility |
| Overall Ligand Shape | Acts as a linker or pillar | Defines dimensionality (2D vs. 3D) and porosity |
This table outlines the functional roles of the different moieties of this compound in the assembly and functionality of Metal-Organic Frameworks.
Host-Guest Chemistry with this compound Scaffolds
Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule or framework. MOFs constructed from this compound derivatives are inherently suited for this purpose due to their porous nature. researchgate.net The cavities within these frameworks can act as hosts for a variety of guest molecules, from small gases to larger organic compounds.
The chemical nature of the pore walls, which would be lined with the piperidine and pyridine components of the ligand, dictates the selectivity of the host-guest interactions. The electron-rich pyridine ring can interact favorably with electron-deficient guests, while the more aliphatic piperidine group offers sites for van der Waals interactions. If the aldehyde group remains uncoordinated and points into the pores, it could serve as a specific binding site for guests capable of forming hydrogen bonds. This tunability makes such scaffolds promising for applications in molecular storage, separation, and catalysis.
Dynamic Covalent Chemistry Applications and Responsive Systems
Dynamic covalent chemistry (DCC) utilizes reversible chemical reactions to create molecular systems that can adapt their structure in response to external stimuli. The aldehyde functional group of this compound is a prime participant in DCC, most notably through its reversible reaction with amines to form imines (Schiff bases).
Studies on related picolyl systems show that the equilibrium between the reactants (aldehyde and amine) and the product (imine) can be readily controlled. researchgate.netrsc.org This equilibrium is sensitive to environmental factors, allowing for the creation of responsive systems. For example, the stability of the dynamic covalent bond can be shifted by changes in solvent polarity, temperature, or pH. In nonpolar solvents or at higher temperatures, the equilibrium often favors the imine, while polar solvents and lower temperatures can stabilize related species like aminals. researchgate.net This reversible bond formation allows for the assembly and disassembly of larger structures, error correction during assembly, and the creation of materials that can respond and adapt to their environment.
| Stimulus/Factor | Effect on Equilibrium (Aldehyde + Amine ⇌ Imine) | Reference |
| Solvent Polarity | More polar solvents can destabilize the imine, shifting equilibrium to the left. | researchgate.net |
| Temperature | Lower temperatures can favor more ordered, stable species (e.g., aminals). | researchgate.net |
| Acidity/Basicity | Basic conditions can favor the formation of aminals over imines. | researchgate.net |
| Substituent Electronics | Electron-withdrawing groups on the amine can shift the equilibrium. | researchgate.net |
This table details the external factors that can be used to control the dynamic covalent equilibrium involving the aldehyde group of this compound.
Potential Applications in Sensors and Responsive Materials
The unique supramolecular and dynamic covalent properties of this compound make it a promising component for advanced materials, particularly sensors and responsive systems.
Responsive Materials: Materials incorporating this compound through dynamic covalent imine bonds are inherently responsive. A change in pH or the introduction of a competitive amine could break the imine linkages, leading to a disassembly of the material's structure. This could be harnessed to create "smart" materials for applications like controlled release, where a specific trigger causes the material to change its permeability or degrade. rsc.org
Sensors: There are two primary pathways for developing sensors based on this scaffold.
MOF-Based Sensors: MOFs built using this ligand can function as chemical sensors. The binding of a specific guest (analyte) within the MOF's pores can perturb the electronic structure of the ligand or the metal-ligand charge transfer characteristics. This perturbation can result in a detectable change in the material's fluorescence or color, providing a signal for the presence of the analyte. researchgate.net
Chemosensors: The aldehyde group can be used directly for sensing. A reaction between the aldehyde and a target analyte (e.g., a specific amine or thiol) can be designed to produce a new molecule with distinct optical properties. For example, the formation of an imine with a particular analyte could activate a fluorescent signal ("turn-on" sensor). This approach is common in the design of chemosensors for biologically and environmentally relevant molecules. The use of related piperidinyl-carbaldehyde structures as fluorescent probes supports this potential application. epichem.com
Future Research Directions and Emerging Paradigms
Integration with Artificial Intelligence and Machine Learning for Accelerated Drug Discovery and Design
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and design of drugs derived from 6-(piperidin-1-yl)picolinaldehyde. These computational tools can significantly shorten the timeline and reduce the costs associated with traditional drug development. nih.govresearchgate.netrsc.org
| AI/ML Application | Description | Potential Impact on this compound Research |
| Virtual Screening | High-throughput screening of large compound libraries against biological targets. | Identification of novel this compound analogues with high binding affinity to specific disease targets. |
| De Novo Drug Design | Generation of novel molecular structures with desired pharmacological properties. | Creation of entirely new classes of drugs based on the this compound scaffold with optimized efficacy and safety. |
| ADMET Prediction | Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early-stage elimination of drug candidates with unfavorable pharmacokinetic or toxicological profiles, reducing late-stage failures. |
| Personalized Medicine | Tailoring of drug therapies to individual patient characteristics. | Design of this compound-based drugs that are most effective for specific patient populations based on their genetic makeup. |
Development of Highly Efficient and Sustainable Synthetic Routes for Complex Analogues
The synthesis of complex analogues of this compound is crucial for exploring its full therapeutic potential. Future research will focus on developing highly efficient and sustainable synthetic methodologies that are both environmentally friendly and economically viable.
Recent advancements in synthetic organic chemistry, such as C-H activation and flow chemistry, offer promising avenues for the late-stage functionalization of the this compound core. These methods allow for the direct introduction of various functional groups onto the pyridine (B92270) ring, providing rapid access to a diverse library of analogues. organic-chemistry.org Furthermore, the development of green synthetic methods, which utilize non-toxic reagents and solvents and minimize waste generation, is a key priority. nih.gov The use of catalytic systems, such as those based on palladium, can enable the efficient construction of complex molecular architectures from simple starting materials. rsc.org
Exploration of Novel Biological Targets and Underexplored Therapeutic Areas
While initial studies have shown the potential of this compound derivatives as anticancer and antimicrobial agents, there is a vast, unexplored landscape of biological targets and therapeutic areas where this scaffold could prove beneficial.
Future research will involve screening libraries of this compound analogues against a wide range of biological targets to identify novel therapeutic applications. For instance, derivatives of the related 6-(piperidin-1-yl)pyridine scaffold have shown promise as inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme in cancer signaling pathways. wikipedia.org Additionally, pyridylpiperazine derivatives have been identified as potent urease inhibitors, suggesting a potential role in treating infections caused by urease-producing bacteria. nih.gov The exploration of this compound and its analogues in areas such as neurodegenerative diseases, inflammatory disorders, and metabolic diseases could lead to the discovery of first-in-class medicines.
Design of Next-Generation Catalytic Systems with Enhanced Selectivity and Efficiency
The unique electronic and steric properties of this compound make it an attractive ligand for the development of next-generation catalytic systems. The nitrogen atoms of the pyridine and piperidine (B6355638) rings, along with the oxygen atom of the aldehyde group, can coordinate with metal centers to form stable and catalytically active complexes.
Future research will focus on the design and synthesis of novel metal complexes of this compound and its derivatives for a variety of catalytic transformations. These could include reactions such as cross-coupling, hydrogenation, and oxidation, which are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The development of catalysts with high selectivity and efficiency is a key goal, as this will lead to more sustainable and cost-effective chemical processes. For example, palladium-catalyzed aminocarbonylation has been successfully used to synthesize amide derivatives of related imidazo[1,2-a]pyridines. rsc.orgnih.gov
Fundamental Studies on Structure-Property Relationships and Reactivity Mechanisms
A deep understanding of the structure-property relationships and reactivity mechanisms of this compound is essential for its rational design and application in both medicine and catalysis.
Future research will employ a combination of experimental and computational techniques to elucidate the intricate interplay between the molecular structure of this compound and its chemical and biological properties. researchgate.net Studies on the reactivity of the aldehyde group, for instance, can provide insights into its potential for forming covalent bonds with biological targets. acs.org Understanding the electronic properties of the pyridine ring and the conformational flexibility of the piperidine moiety will be crucial for designing molecules with optimal binding affinity and selectivity. khanacademy.org Mechanistic studies of reactions involving this scaffold will not only advance our fundamental understanding of its chemistry but also guide the development of more effective drugs and catalysts. rsc.org
Q & A
Q. What are the common synthetic routes for preparing 6-(Piperidin-1-yl)picolinaldehyde, and what factors influence reaction efficiency?
- Methodological Answer : A typical synthesis involves condensation of picolinaldehyde with piperidine derivatives under controlled conditions. Key steps include:
Substrate Activation : Use of Lewis acids (e.g., ZnCl₂) to activate the aldehyde group for nucleophilic attack.
Nucleophilic Substitution : Reaction with piperidine in anhydrous solvents (e.g., THF or DCM) at 50–80°C for 6–12 hours.
Workup : Neutralization, solvent removal, and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane).
Factors affecting efficiency:
- Temperature : Higher temperatures accelerate reaction rates but may promote side reactions (e.g., over-alkylation).
- Solvent Polarity : Polar aprotic solvents enhance nucleophilicity of piperidine.
- Catalyst Choice : Lewis acids improve regioselectivity .
Q. What spectroscopic and chromatographic methods are recommended for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Confirm aldehyde proton (δ ~9.8–10.2 ppm) and piperidine ring protons (δ ~1.5–3.0 ppm).
- ¹³C NMR : Verify aldehyde carbon (δ ~190–200 ppm) and pyridine/piperidine carbons.
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% by area normalization).
- Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion peak (M⁺ = 204.28 g/mol).
Cross-validate with reference standards (e.g., PubChem data) to resolve ambiguities .
Q. How should researchers handle air- and moisture-sensitive intermediates during the synthesis of this compound?
- Methodological Answer :
- Inert Atmosphere : Conduct reactions under nitrogen/argon using Schlenk lines or gloveboxes.
- Drying Agents : Pre-dry solvents (e.g., molecular sieves for THF).
- Quenching Protocols : For moisture-sensitive steps, quench with anhydrous methanol or saturated NH₄Cl before workup.
Document deviations (e.g., exposure time) to troubleshoot yield variations .
Advanced Research Questions
Q. How can researchers systematically optimize reaction parameters for synthesizing this compound using Design of Experiments (DoE)?
- Methodological Answer : Apply a fractional factorial design to evaluate variables:
- Factors : Temperature (X₁), solvent polarity (X₂), catalyst loading (X₃).
- Responses : Yield (Y₁), purity (Y₂).
Example workflow:
Screening : Identify critical factors via Plackett-Burman design.
Optimization : Use response surface methodology (RSM) to model interactions.
Validation : Confirm predicted optimal conditions (e.g., 70°C, DCM, 5 mol% ZnCl₂).
Tools like JMP or Minitab facilitate statistical analysis .
Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation of this compound derivatives?
- Methodological Answer :
- Multi-Technique Validation : Combine 2D NMR (e.g., HSQC, HMBC) with X-ray crystallography for ambiguous cases.
- Computational Chemistry : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ORCA).
- Literature Cross-Check : Use databases (e.g., Reaxys, SciFinder) to identify analogous compounds.
Document unresolved discrepancies as limitations for future studies .使用Google Scholar进行搜索02:39
Q. What mechanistic insights guide the development of novel derivatives of this compound for biological activity studies?
- Methodological Answer :
- Mechanistic Probes : Introduce isotopic labels (e.g., ¹³C at the aldehyde group) to track reaction pathways.
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., electron-withdrawing groups on pyridine) to assess bioactivity changes.
- Kinetic Studies : Use stopped-flow techniques to measure rate constants for key steps (e.g., Schiff base formation).
Prioritize derivatives with enhanced solubility (e.g., PEGylation) for in vitro assays .
Data Contradiction Analysis
Q. How should conflicting results in the stability studies of this compound under acidic conditions be addressed?
- Methodological Answer :
- Replicate Experiments : Repeat stability assays (pH 2–4, 25–40°C) with controlled humidity.
- Degradation Pathway Analysis : Use LC-MS to identify decomposition products (e.g., hydrolysis to picolinic acid).
- Environmental Controls : Compare results across labs to isolate equipment- or operator-specific variables.
Publish negative findings to inform synthetic protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

